Angular [3,4-e] Regioisomer Exhibits 108-Fold Lower hERG Affinity than Linear [4,3-d] Congener in 5-HT6 Antagonist Series
In a direct head-to-head comparison of 3-phenylsulfonyl-substituted angular (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) and linear (pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine) tricyclic cores sharing identical substituent patterns, the angular representative compound 5 demonstrated a hERG potassium channel IC50 of 54.2 μM, whereas the linear analog compound 11 exhibited a 108-fold more potent hERG block (IC50 = 0.5 μM) while maintaining comparable 5-HT6 receptor antagonism (both series delivering low nanomolar IC50 values) . Both compounds retained weak 5-HT2B activity (angular 5: IC50 = 6.16 μM; linear 11: no binding up to 10 μM), but the dramatic hERG differential rendered the angular scaffold the preferred development candidate .
| Evidence Dimension | hERG potassium channel blocking potency (IC50) |
|---|---|
| Target Compound Data | Angular 3-phenylsulfonyl-pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine (compound 5): hERG IC50 = 54.2 μM |
| Comparator Or Baseline | Linear 3-phenylsulfonyl-pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine (compound 11): hERG IC50 = 0.5 μM |
| Quantified Difference | 108-fold lower hERG affinity for the angular [3,4-e] regioisomer (54.2 μM vs. 0.5 μM) |
| Conditions | Recombinant hERG channel binding assay; compounds evaluated as 3-phenylsulfonyl-5,7-disubstituted derivatives with intramolecular hydrogen bond restriction |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting 5-HT6 receptors, the angular [3,4-e] scaffold provides a substantially wider cardiac safety window than the linear [4,3-d] isomer, directly reducing late-stage attrition risk due to hERG-mediated QT prolongation.
- [1] Ivachtchenko AV, Golovina ES, Kadieva MG, Kysil VM, Mitkin OD, Vorobiev AA, Okun I. Antagonists of 5-HT6 receptors. Substituted 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[4,3-d]pyrimidines—Synthesis and 'structure–activity' relationship. Bioorg Med Chem Lett. 2012;22(13):4273-4280. doi:10.1016/j.bmcl.2012.05.036. View Source
